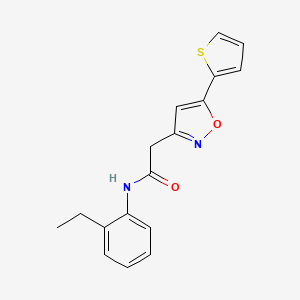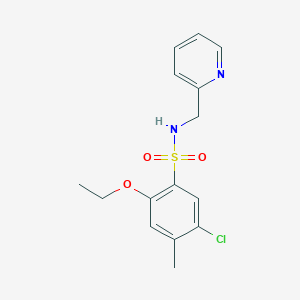![molecular formula C21H18FN3O4 B2831227 (4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(morpholino)methanone CAS No. 1359224-04-6](/img/structure/B2831227.png)
(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a fluoroquinolin-3-yl group, and a morpholino group . These groups are common in many pharmaceuticals and could suggest potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined experimentally .Aplicaciones Científicas De Investigación
Cancer Detection and Treatment
(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH): , a derivative of our compound, has been synthesized and characterized. Researchers have harnessed its properties for detecting the carcinogenic heavy metal ion, lead (Pb²⁺) , using an electrochemical approach. By depositing a thin layer of BDMMBSH on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF), they developed a sensitive and selective Pb²⁺ sensor. The sensor exhibited impressive sensitivity (2220.0 pA μM⁻¹ cm⁻²), a low limit of quantification (LOQ) of 320.0 mM, and a limit of detection (LOD) of 96.0 pM .
Anticancer Activity Enhancement
Another related compound, 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide , has shown promise in combination with the chemotherapy drug doxorubicin . When paired with doxorubicin, it significantly enhances the anticancer activity against human colorectal carcinoma cells (LS180). This enhancement is evident through improved IC₅₀ values, increased caspase-3 activity, and reduced colony formation ability of LS180 cells after treatment .
Selective Cytotoxicity
The compound 1-benzo[1,3]dioxol-5-yl-3-(4-fluorophenyl)-1H-pyrazole and its derivatives exhibit good selectivity between cancer cells and normal cells (IC₅₀ > 30 μM). This selectivity makes them potential candidates for targeted cancer therapies .
Novel Pyrazole Derivatives
Researchers have synthesized novel benzo[d][1,3]dioxole gathered pyrazole derivatives by reacting chalcones with phenyl hydrazine. These compounds hold promise for various applications due to their unique structure and potential biological activities .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(1,3-benzodioxol-5-ylamino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c22-13-1-3-17-15(9-13)20(24-14-2-4-18-19(10-14)29-12-28-18)16(11-23-17)21(26)25-5-7-27-8-6-25/h1-4,9-11H,5-8,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSFGMGBLOMDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC5=C(C=C4)OCO5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

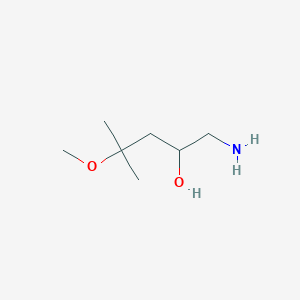
![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2831146.png)
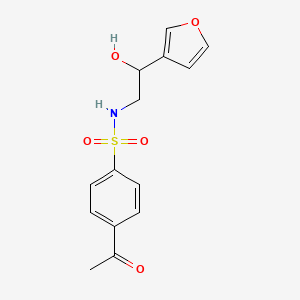
![4-tert-butyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2831152.png)
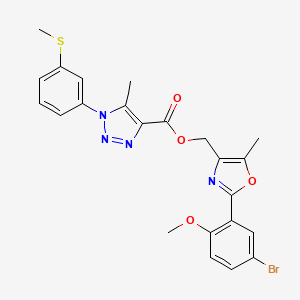
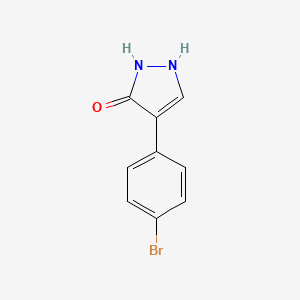
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxypropanamido)benzofuran-2-carboxamide](/img/structure/B2831157.png)
![4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2831158.png)
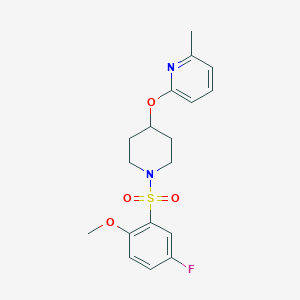
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2831161.png)
![3-phenyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide](/img/structure/B2831162.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2831163.png)
